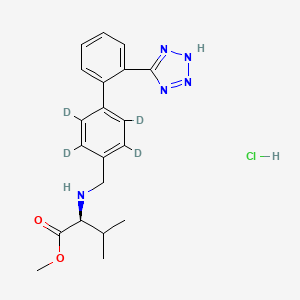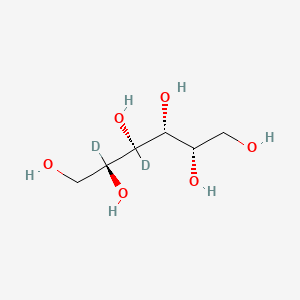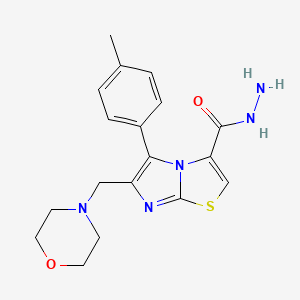
Dhfr-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhfr-IN-4 is a potent inhibitor of dihydrofolate reductase, an enzyme that plays a crucial role in the folate pathway by catalyzing the reduction of dihydrofolate to tetrahydrofolate. This compound has shown significant inhibitory activity against epidermal growth factor receptor and human epidermal growth factor receptor 2, making it a promising candidate for anticancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dhfr-IN-4 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions: Dhfr-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Dhfr-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular metabolism and growth.
Medicine: Explored as a potential anticancer agent due to its inhibitory activity against key enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
Dhfr-IN-4 exerts its effects by inhibiting dihydrofolate reductase, thereby blocking the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate pathway, leading to a decrease in the synthesis of nucleotides and amino acids essential for cell proliferation. The compound also targets epidermal growth factor receptor and human epidermal growth factor receptor 2, further inhibiting cancer cell growth .
Comparaison Avec Des Composés Similaires
Methotrexate: A classical dihydrofolate reductase inhibitor used in cancer therapy.
Trimethoprim: An antibacterial agent that inhibits dihydrofolate reductase.
Pyrimethamine: An antimalarial drug that targets dihydrofolate reductase.
Uniqueness of Dhfr-IN-4: this compound stands out due to its broad-spectrum cytotoxic potency against various cancer cell lines and its dual inhibitory activity against epidermal growth factor receptor and human epidermal growth factor receptor 2.
Propriétés
Formule moléculaire |
C18H21N5O2S |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
5-(4-methylphenyl)-6-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carbohydrazide |
InChI |
InChI=1S/C18H21N5O2S/c1-12-2-4-13(5-3-12)16-14(10-22-6-8-25-9-7-22)20-18-23(16)15(11-26-18)17(24)21-19/h2-5,11H,6-10,19H2,1H3,(H,21,24) |
Clé InChI |
MSIRVCGEZTUEOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N=C3N2C(=CS3)C(=O)NN)CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


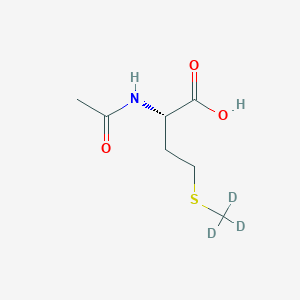
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
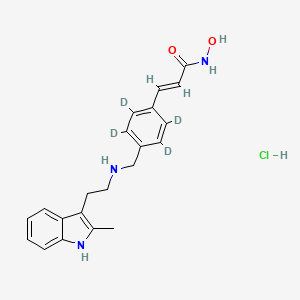
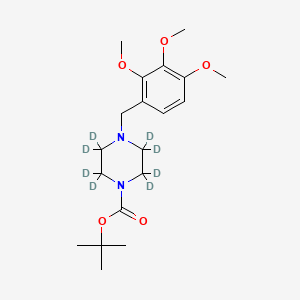
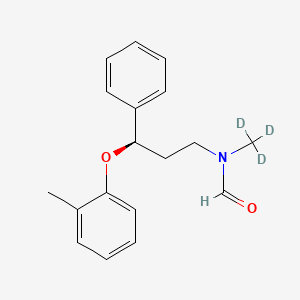
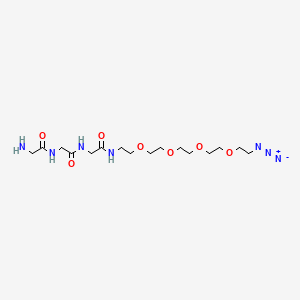
![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
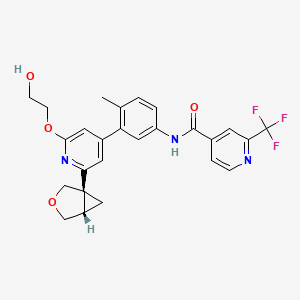
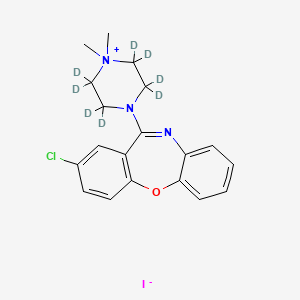
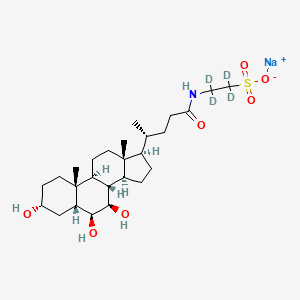
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
